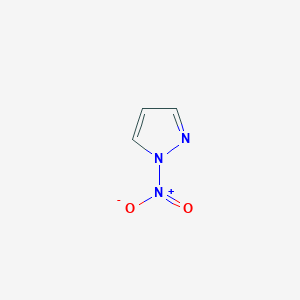![molecular formula C6H8N2OS2 B188959 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone CAS No. 39736-26-0](/img/structure/B188959.png)
1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone is a compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of new materials, including sensors and catalysts.
作用機序
The mechanism of action of 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron transfer reactions, which can modulate biochemical pathways and enzyme activities. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
- 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
- 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylsulfanyl)phenyl]ethanone hydrobromide
- N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Comparison: Compared to these similar compounds, 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its reactivity and potential for forming diverse derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of novel compounds. Ongoing research continues to uncover its potential in medicine, biology, and beyond.
特性
IUPAC Name |
1-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-3(9)4-5(7)8-6(10-2)11-4/h7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGESPDZKMNQVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)SC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355693 |
Source


|
| Record name | 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39736-26-0 |
Source


|
| Record name | 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)


![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)





